2,2,3,3-Tetrafluoropropyl propanoate
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Overview
Description
2,2,3,3-Tetrafluoropropyl propanoate is an organic compound with the molecular formula C6H8F4O2. It is known for its unique chemical properties, which include high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to impart desirable properties to materials.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical resistance.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H225, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mechanism of Action
Target of Action
It is designed to replace perfluorooctanoic acid (pfoa), which has been associated with immunotoxicity . Therefore, it may interact with similar targets as PFOA, potentially influencing the immune system.
Mode of Action
It is known to have immunomodulatory effects . In rodent models, PFOA exposure suppresses T cell-dependent antibody responses (TDAR) and vaccine responses in exposed humans . As a replacement compound, 2,2,3,3-Tetrafluoropropyl propanoate might have similar effects.
Biochemical Pathways
Given its potential immunomodulatory effects, it may influence pathways related to immune response, such as T cell activation and antibody production .
Pharmacokinetics
It is known that females had less serum accumulation and higher clearance than males, and males had higher urine concentrations than females at all times and doses .
Result of Action
The molecular and cellular effects of this compound’s action include increased relative liver weight and peroxisome proliferation at certain doses . It also suppressed TDAR in females at high doses and increased T lymphocyte numbers in males . B lymphocyte numbers were unchanged in both sexes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,2,3,3-Tetrafluoropropyl propanoate are not well-studied. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, this compound can have toxic or adverse effects .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetrafluoropropyl propanoate can be synthesized through the esterification of 2,2,3,3-tetrafluoropropanol with propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 2,2,3,3-tetrafluoropropanol with propanoic acid in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is distilled off to separate it from the unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield 2,2,3,3-tetrafluoropropanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and propanoic acid.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropanol: A precursor to 2,2,3,3-tetrafluoropropyl propanoate, used in similar applications.
2,2,3,3-Tetrafluoropropyl methacrylate: Another fluorinated ester with applications in polymer chemistry.
2,2,3,3-Tetrafluoropropyl acetate: Similar in structure but with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of high thermal stability, chemical resistance, and versatility in various applications. Its ability to undergo a range of chemical reactions while maintaining stability makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMGACMLFUFHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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